molecular formula C6H9N3 B1346474 3-Cyano-4-iminopiperidine CAS No. 20373-91-5

3-Cyano-4-iminopiperidine

Cat. No. B1346474
CAS RN: 20373-91-5
M. Wt: 123.16 g/mol
InChI Key: AXDAIIMFNFQFTD-UHFFFAOYSA-N
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Description

3-Cyano-4-iminopiperidine is a chemical compound that is part of a broader class of substances known for their potential pharmacological activities. While the provided papers do not directly discuss 3-Cyano-4-iminopiperidine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of 3-Cyano-4-iminopiperidine.

Synthesis Analysis

The synthesis of related compounds, such as 3-cyano-2(1H)-iminopyridines, has been achieved through one-pot multicomponent reactions involving substituted acetophenone, aldehydes, ammonium acetate, and malononitrile . Similarly, 2-amino-3-cyanopyridine derivatives have been synthesized using a one-pot four-component reaction with various aldehydes, acetophenone, malononitrile, and ammonium acetate, catalyzed by Cu@imineZCMNPs under solvent-free conditions . These methods suggest that the synthesis of 3-Cyano-4-iminopiperidine could potentially be carried out through similar multicomponent reactions, possibly involving a piperidine derivative instead of pyridine.

Molecular Structure Analysis

The molecular structure of 3-Cyano-4-iminopiperidine is not directly discussed in the provided papers. However, the structure of related compounds, such as 2-(1-aminoalkyl)piperidines, has been synthesized and studied, indicating that modifications at the 2-position of the piperidine ring are feasible . This suggests that the 4-imino group in 3-Cyano-4-iminopiperidine could be introduced through similar synthetic strategies, potentially involving the functionalization of the piperidine ring.

Chemical Reactions Analysis

The chemical reactions involving 3-cyano-2(1H)-iminopyridines and their derivatives have been explored for their potential as anxiolytic agents . Additionally, the metabolism of 4-aminopiperidine drugs by cytochrome P450s has been studied, providing insights into the molecular interactions and catalytic mechanisms that could be relevant for the metabolism of 3-Cyano-4-iminopiperidine . These findings suggest that the cyano and imino groups in such compounds are likely to influence their reactivity and interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyano-4-iminopiperidine are not detailed in the provided papers. However, the synthesis of related compounds under solvent-free conditions and the use of heterogeneous base catalysts imply that the physical properties of these compounds, such as solubility and stability, can be influenced by the reaction conditions and the presence of functional groups. The use of nanocatalysts also suggests that the synthesis of such compounds can be optimized for better yields and easier product isolation .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Cyano-4-iminopiperidine derivatives have been utilized in various synthesis processes. For instance, the synthesis of ortho-substituted cyanopyridines through lithio intermediate trapping demonstrates a straightforward approach to access ortho-substituted-4-cyanopyridines, using the cyano group as an ortho-directing group (Cailly et al., 2005).
  • Another example includes the use of 1,4-diaza-bicyclo[2,2,2]octane (DABCO) as a catalyst for the synthesis of 3-cyano-2(1H)-pyridinones and their 2-imino analogues, highlighting the efficiency of DABCO in synthesizing 3-cyano-pyridines (Beheshtia et al., 2010).

Biological and Medicinal Applications

  • The potential of cyanopyridine analogues in medicinal chemistry is significant. They have shown a variety of biological effects like antimicrobial, anti-inflammatory, and cytotoxic properties. These compounds have also been considered for the treatment of several diseases (Alhakamy et al., 2020).

Optical and Fluorescent Properties

  • The optical properties of new fluorescent iminocoumarin dyes, bearing a cyano group at the 3-position, have been explored. These compounds show promising applications as fluorescent probes in various fields due to their efficient fluorescence properties (Turki et al., 2007).

Synthesis of Novel Compounds

  • 3-Cyano-4-iminopiperidine has been utilized in the synthesis of novel compounds like thiazolocarbazoles, which have shown medium antiproliferative effects in in vitro studies, suggesting their potential use in the development of new therapeutic agents (Lamazzi et al., 2002).

Catalysis and Synthetic Methodology

  • Iminoacetonitriles, which include 3-cyano-4-iminopiperidine derivatives, have been used in stereoselective intramolecular heteroDiels-Alder reactions. These reactions lead to the formation of substituted quinolizidines, indicating the reactivity and potential of 3-cyano-4-iminopiperidine in catalytic processes (Amos et al., 2003).

Development of Psychotic Agents

  • Research on the synthesis of new spiro[3H-2-benzazepine-3,4′-piperidines] from 4-iminopiperidines has been conducted. These compounds, derived from 3-cyano-4-iminopiperidine, have been considered for their potential as psychotic agents (Alirio et al., 2001).

In Vitro Antitumor Activity

  • The synthesis of novel thiazolocarbazole derivatives, a class of compounds that includes 3-cyano-4-iminopiperidine, has been evaluated for their in vitro antitumor activity. Some of these derivatives have shown promising results, further highlighting the potential medicinal applications of 3-cyano-4-iminopiperidine (Lamazzi et al., 2002).

properties

IUPAC Name

4-iminopiperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h5,8-9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDAIIMFNFQFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303326
Record name 4-Iminopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iminopiperidine-3-carbonitrile

CAS RN

20373-91-5
Record name 20373-91-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iminopiperidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GB Bachman, RS Barker - Journal of the American Chemical …, 1947 - ACS Publications
… in the presence of sodium, sodium amide or sodium alcohólates, followed by hydrolysisof the intermediate 3-cyano-4-iminopiperidine. When sodium is used as the catalyst it is …
Number of citations: 6 pubs.acs.org
WH Hartung, H Adkins - Journal of the American Chemical …, 1947 - ACS Publications
… in the presence of sodium, sodium amide or sodium alcohólates, followed by hydrolysisof the intermediate 3-cyano-4-iminopiperidine. When sodium is used as the catalyst it is …
Number of citations: 0 pubs.acs.org
AH Cubberley, MB Mueller - Journal of the American Chemical …, 1947 - ACS Publications
… in the presence of sodium, sodium amide or sodium alcohólates, followed by hydrolysisof the intermediate 3-cyano-4-iminopiperidine. When sodium is used as the catalyst it is …
Number of citations: 25 pubs.acs.org
FA Bacher, RP Buhs, JC Hetrick, W Reiss… - Journal of the …, 1947 - ACS Publications
… in the presence of sodium, sodium amide or sodium alcohólates, followed by hydrolysisof the intermediate 3-cyano-4-iminopiperidine. When sodium is used as the catalyst it is …
Number of citations: 3 pubs.acs.org
HB Hopps - 1958 - repository.arizona.edu
The subject of this problem is an investigation of possible synthetic routes to heterocyclic tropolones and tropones. No synthetic method for these heterocycles has been reported in the …
Number of citations: 0 repository.arizona.edu

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